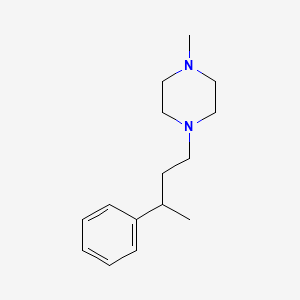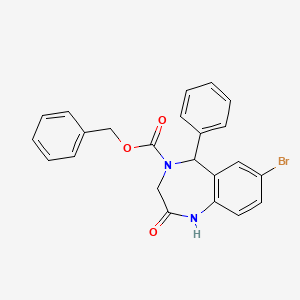
N-ethyl-N'-(3-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N'-(3-methylphenyl)ethanediamide, also known as N,N-diethyl-meta-toluamide (DEET), is a common insect repellent used to protect humans and animals from various insects, including mosquitoes, ticks, and fleas. DEET was first developed by the United States Army in the 1940s and has been used extensively since then due to its effectiveness in repelling insects.
Wirkmechanismus
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human and animal hosts. DEET may also affect the insect's sense of taste and smell, making it less attractive to insects.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and animals when used as directed. However, some studies have suggested that DEET may have negative effects on the central nervous system and liver function. More research is needed to fully understand the biochemical and physiological effects of DEET.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is commonly used in laboratory experiments to study insect behavior and physiology. Its effectiveness in repelling insects makes it a useful tool for studying insect responses to stimuli. However, DEET's strong odor and potential toxicity may limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Investigating the mechanism of action of DEET in more detail to better understand how it repels insects.
2. Developing new insect repellents that are more effective and less toxic than DEET.
3. Studying the long-term effects of DEET exposure on human and animal health.
4. Exploring the potential use of DEET in controlling insect-borne diseases, such as malaria and Zika virus.
5. Investigating the effects of DEET on non-target species, such as bees and other pollinators.
Synthesemethoden
DEET can be synthesized through a reaction between toluene and ethyl chloride using aluminum chloride as a catalyst. The reaction produces N-ethyl-m-toluidine, which is then converted to DEET through a reaction with ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its effectiveness in repelling insects, and it is considered one of the most effective insect repellents available. It has been used in various settings, including military operations, outdoor activities, and public health campaigns.
Eigenschaften
IUPAC Name |
N-ethyl-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-12-10(14)11(15)13-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNOUFADVYBYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-(3-methylphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5057982.png)
![8-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5057984.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5058004.png)
![4-(3-bromophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5058015.png)
![2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5058017.png)
![(3,3'-dimethyl-4'-{[(3-methyl-2-thienyl)methylene]amino}-4-biphenylyl)[(3-methyl-2-thienyl)methylene]amine](/img/structure/B5058022.png)

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B5058035.png)

![1,3-dimethyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5058053.png)
![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5058070.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5058080.png)
